molecular formula C23H25NO5 B11604875 4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid

4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid

Cat. No.: B11604875
M. Wt: 395.4 g/mol
InChI Key: NOVSSPYGFPZSIQ-RGEXLXHISA-N
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Description

4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid is a complex organic compound with a unique structure that includes a cyclohexene ring, a pyrrole ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be formed via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Coupling of the Rings: The cyclohexene and pyrrole rings are then coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.

    Introduction of the Benzoic Acid Moiety: The benzoic acid moiety can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can occur at the pyrrole ring, converting the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways.

Medicine

In medicinal chemistry, the compound has potential applications as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.

Mechanism of Action

The mechanism of action of 4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(carboxy)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid
  • **4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(hydroxy)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid

Uniqueness

The uniqueness of 4-[(Z)-{1-[2-(cyclohex-1-en-1-yl)ethyl]-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene}methyl]benzoic acid lies in its combination of structural features. The presence of the cyclohexene ring, pyrrole ring, and benzoic acid moiety in a single molecule provides a versatile platform for chemical modifications and biological interactions. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

4-[(Z)-[1-[2-(cyclohexen-1-yl)ethyl]-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid

InChI

InChI=1S/C23H25NO5/c1-15-20(23(28)29-2)19(14-17-8-10-18(11-9-17)22(26)27)21(25)24(15)13-12-16-6-4-3-5-7-16/h6,8-11,14H,3-5,7,12-13H2,1-2H3,(H,26,27)/b19-14-

InChI Key

NOVSSPYGFPZSIQ-RGEXLXHISA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1CCC3=CCCCC3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1CCC3=CCCCC3)C(=O)OC

Origin of Product

United States

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